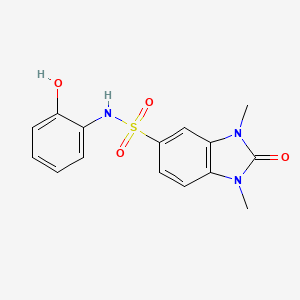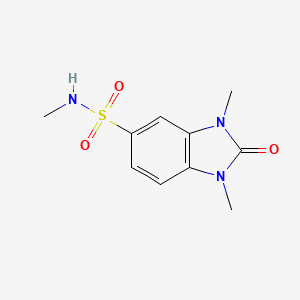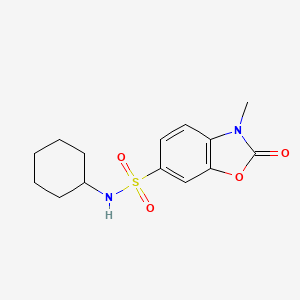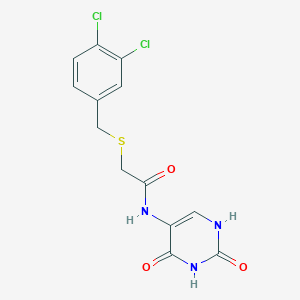![molecular formula C19H16F3N3OS B3566229 3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3566229.png)
3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Vue d'ensemble
Description
3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.09661780 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- This compound is used in the synthesis of novel heterocyclic derivatives. For instance, it has been employed in the synthesis of thienoquinolines, with potential applications in various chemical fields (Awad, Abdel-rahman, & Bakhite, 1991). Additionally, it has been utilized in creating functionalized partially hydrogenated quinolines through a Stork reaction — intramolecular transamination — alkylation tandem protocol (Dyachenko et al., 2019).
Antiproliferative Activity
- Research indicates that derivatives of this compound, such as thieno[2,3-b]pyridines-2-carboxamides, demonstrate significant antiproliferative activity against various cell lines. This suggests their potential use in developing anticancer treatments (Hung et al., 2014).
Enzyme Inhibition and Cancer Cell Impact
- One derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, has been identified as a potential inhibitor of the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme, which is linked to cancer cell motility. This compound has shown efficacy against breast cancer cell lines, hinting at its therapeutic potential (Leung et al., 2014).
Chemical Synthesis and Reactions
- The compound has also been used in various chemical synthesis and reactions, such as in the creation of 3-trifluoroacetyl-quinolin-2(1H)-ones for tailored Passerini- and Ugi-type reactions. This illustrates its versatility in organic chemistry (Madhu et al., 2022).
Fluorescence and Imaging Applications
- Certain derivatives containing the thieno[2,3-b]quinoline structure exhibit pronounced UVfluorescence. This characteristic could be potentially leveraged in imaging applications or in the development of novel fluorescent materials (Dotsenko et al., 2021).
Radioligand Development for PET Imaging
- Derivatives of 3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been explored as potential radioligands for positron emission tomography (PET) imaging, specifically for assessing peripheral benzodiazepine type receptors. This showcases its potential in advanced medical imaging technologies (Matarrese et al., 2001).
Dyeing Polyester Fibers and Biological Activities
- Research into heterocyclic aryl monoazo organic compounds incorporating derivatives of thieno[2,3-b]quinoline has led to the development of novel disperse dyes. These dyes have been applied to polyester fabrics and exhibit antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in producing biologically active fabrics (Khalifa et al., 2015).
Propriétés
IUPAC Name |
3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)12-6-2-4-8-14(12)24-17(26)16-15(23)11-9-10-5-1-3-7-13(10)25-18(11)27-16/h2,4,6,8-9H,1,3,5,7,23H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNITGNTQAWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B3566147.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3566148.png)
![1-ethyl-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3566152.png)
![3-amino-N-(2-bromophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3566160.png)

![METHYL 2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE](/img/structure/B3566179.png)


![3-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B3566216.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B3566224.png)
![N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566240.png)
![2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate](/img/structure/B3566253.png)
![N-(4-{[2-(3-ethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566257.png)

